5-(4-Fluoro-phenyl)-1-methyl-1H-imidazol-2-ylamine
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Description
The compound “5-(4-Fluoro-phenyl)-1-methyl-1H-imidazol-2-ylamine” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds . The compound also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .
Scientific Research Applications
Synthesis of Fluorinated Pyrazole
The compound can be used in the synthesis of a new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. This synthesis is performed via a two-step reaction, starting with the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation .
Anti-Breast Cancer Research
Molecular docking studies have shown that the binding affinity of the synthesized compound to the human estrogen alpha receptor (ERα) is close to 4-OHT, a native ligand . This suggests potential applications in anti-breast cancer research.
Antibacterial Activity
Sulfone derivatives containing 1,3,4-oxadiazole moieties, including 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, have shown good antibacterial activities against rice bacterial leaf blight caused by the pathogen Xanthomonas oryzaepv. pv. oryzae (Xoo) .
Plant Disease Control
The compound has been found to be effective in reducing rice bacterial leaf blight in both greenhouse conditions and field trials . This suggests its potential use in plant disease control.
Enhancement of Plant Resistance
The compound can stimulate the increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice, causing a marked enhancement of plant resistance against rice bacterial leaf blight .
Inhibition of Extracellular Polysaccharide Production
At a concentration of 20 μg/mL, the compound can inhibit the production of extracellular polysaccharide (EPS) with an inhibition ratio of 94.52%, and reduce the gene expression levels of gumB, gumG, gumM, and xanA . This suggests its potential use in controlling bacterial infections.
properties
IUPAC Name |
5-(4-fluorophenyl)-1-methylimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-14-9(6-13-10(14)12)7-2-4-8(11)5-3-7/h2-6H,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQPCXMAZXYSBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine |
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